molecular formula C11H11F3O4 B8284083 Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)phenylacetate

Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)phenylacetate

Cat. No. B8284083
M. Wt: 264.20 g/mol
InChI Key: MZXQJLWJGVRHFR-UHFFFAOYSA-N
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Patent
US06090805

Procedure details

To a stirred solution of methyl 4-benzyloxy-2-(2,2,2-trifluoroethoxy)phenylacetate from Step 3 in MeOH was added palladium black (250 mg). The mixture was stirred under an atmosphere of hydrogen gas (1 atm) for 3 h. The hydrogen was removed by bubbling argon through the mixture for 10 min, and the catalyst was removed by filtration. The filtrate solvents were removed inder reduced pressure and the residue was purifed by pressurized silica gel column chromatography using 1:3 EtOAc:hexanes as eluant to give methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)phenylacetate as a solid (HPLC retention time=18.1 min (method D)).
Name
methyl 4-benzyloxy-2-(2,2,2-trifluoroethoxy)phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[C:11]([O:20][CH2:21][C:22]([F:25])([F:24])[F:23])[CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[C:11]([O:20][CH2:21][C:22]([F:23])([F:24])[F:25])[CH:10]=1

Inputs

Step One
Name
methyl 4-benzyloxy-2-(2,2,2-trifluoroethoxy)phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CC(=O)OC)OCC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen gas (1 atm) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogen was removed
CUSTOM
Type
CUSTOM
Details
by bubbling argon through the mixture for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate solvents were removed inder reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CC(=O)OC)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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